molecular formula C21H25N3O3 B5317081 (3S,5S)-5-[(6-methylpyridin-3-yl)carbamoyl]-1-(2-phenylethyl)piperidine-3-carboxylic acid

(3S,5S)-5-[(6-methylpyridin-3-yl)carbamoyl]-1-(2-phenylethyl)piperidine-3-carboxylic acid

Cat. No.: B5317081
M. Wt: 367.4 g/mol
InChI Key: SGYSTQKMRYMVEV-ROUUACIJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,5S)-5-[(6-methylpyridin-3-yl)carbamoyl]-1-(2-phenylethyl)piperidine-3-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a phenylethyl group, and a methylpyridinyl carbamoyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

(3S,5S)-5-[(6-methylpyridin-3-yl)carbamoyl]-1-(2-phenylethyl)piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-15-7-8-19(12-22-15)23-20(25)17-11-18(21(26)27)14-24(13-17)10-9-16-5-3-2-4-6-16/h2-8,12,17-18H,9-11,13-14H2,1H3,(H,23,25)(H,26,27)/t17-,18-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYSTQKMRYMVEV-ROUUACIJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)NC(=O)C2CC(CN(C2)CCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(C=C1)NC(=O)[C@H]2C[C@@H](CN(C2)CCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5S)-5-[(6-methylpyridin-3-yl)carbamoyl]-1-(2-phenylethyl)piperidine-3-carboxylic acid typically involves multiple steps, including the formation of the piperidine ring, the introduction of the phenylethyl group, and the attachment of the methylpyridinyl carbamoyl group. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Phenylethyl Group: This step may involve nucleophilic substitution reactions.

    Attachment of the Methylpyridinyl Carbamoyl Group: This can be done through amide bond formation reactions using carbamoyl chloride derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3S,5S)-5-[(6-methylpyridin-3-yl)carbamoyl]-1-(2-phenylethyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

(3S,5S)-5-[(6-methylpyridin-3-yl)carbamoyl]-1-(2-phenylethyl)piperidine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (3S,5S)-5-[(6-methylpyridin-3-yl)carbamoyl]-1-(2-phenylethyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Steviol Glycosides: Compounds responsible for the sweet taste of Stevia leaves.

    tert-Butyl Carbamate: An organic compound used in various chemical reactions.

Uniqueness

(3S,5S)-5-[(6-methylpyridin-3-yl)carbamoyl]-1-(2-phenylethyl)piperidine-3-carboxylic acid is unique due to its specific structural features, such as the combination of a piperidine ring, a phenylethyl group, and a methylpyridinyl carbamoyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.